2-(Tert-butylamino)acetonitrile
Description
Significance of Alpha-Amino Nitriles as Versatile Synthons
Alpha-amino nitriles, also known as α-aminonitriles, are prized for their synthetic versatility. The nitrile group can be readily hydrolyzed to a carboxylic acid, reduced to an amine, or converted to a ketone, while the amino group can undergo various modifications such as acylation, alkylation, and participation in cyclization reactions. This dual reactivity makes them key precursors for the synthesis of amino acids, diamines, and a variety of heterocyclic compounds, which are core structures in many pharmaceuticals and biologically active molecules.
Historical Context of Substituted Acetonitriles in Chemical Transformations
The history of substituted acetonitriles is deeply rooted in the development of synthetic organic chemistry. The seminal Strecker synthesis, first reported in 1850, provided a straightforward method for the preparation of α-amino acids from aldehydes or ketones, ammonia (B1221849), and cyanide, proceeding through an α-aminonitrile intermediate. masterorganicchemistry.comwikipedia.org This reaction highlighted the potential of acetonitriles as key intermediates in the assembly of fundamental biological molecules. Over the decades, numerous modifications and applications of the Strecker and related reactions have expanded the synthetic utility of substituted acetonitriles, solidifying their importance in the chemist's toolbox. organic-chemistry.org
Current Research Landscape Pertaining to Hindered Amino Nitriles
Contemporary research continues to explore the unique properties and applications of amino nitriles. A particular area of interest lies in the study of sterically hindered amino nitriles, such as 2-(tert-butylamino)acetonitrile. The presence of bulky substituents on the nitrogen atom can influence the stereochemical outcome of reactions, enhance the stability of the molecule, and direct reactivity in novel ways. Researchers are actively investigating the synthesis and reactivity of these hindered systems to develop new synthetic methodologies and access previously challenging molecular targets. The steric bulk can play a crucial role in controlling the approach of reagents, leading to highly selective transformations.
Scope and Objectives of Research on this compound
Research focusing on this compound aims to thoroughly understand its synthesis, characterize its physicochemical properties, and explore its potential as a synthetic intermediate. Key objectives include the development of efficient and scalable synthetic routes, detailed spectroscopic analysis to confirm its structure and purity, and the investigation of its reactivity in various organic transformations. The bulky tert-butyl group is of particular interest, as it is expected to confer unique reactivity and selectivity profiles compared to less hindered aminoacetonitriles.
While specific research articles detailing a comprehensive study of this compound are not abundant in readily accessible literature, its properties and synthesis can be inferred from the broader knowledge of the Strecker reaction and the behavior of related compounds. The following table summarizes the known identifiers for this compound:
| Identifier | Value |
| CAS Number | 22687-16-7 |
| Molecular Formula | C6H12N2 |
| Molecular Weight | 112.17 g/mol |
This table presents basic identification information for this compound.
Further investigation into the specific experimental data for this compound would be highly beneficial for its broader application in organic synthesis. The development of detailed synthetic protocols and a complete spectroscopic profile would undoubtedly facilitate its use as a valuable, sterically hindered building block for the creation of novel and complex molecules.
Structure
3D Structure
Properties
IUPAC Name |
2-(tert-butylamino)acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2/c1-6(2,3)8-5-4-7/h8H,5H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOOCPROKRWKLJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601275181 | |
| Record name | 2-[(1,1-Dimethylethyl)amino]acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601275181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22687-16-7 | |
| Record name | 2-[(1,1-Dimethylethyl)amino]acetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22687-16-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(1,1-Dimethylethyl)amino]acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601275181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Tert Butylamino Acetonitrile
Classical Approaches to Substituted Acetonitriles
Traditional methods for synthesizing substituted acetonitriles like 2-(tert-butylamino)acetonitrile have long relied on fundamental organic reactions.
Nucleophilic Substitution Strategies
Nucleophilic substitution is a cornerstone of organic synthesis and provides a direct route to forming the carbon-nitrogen bond in this compound. windows.net This typically involves the reaction of a haloacetonitrile, such as chloroacetonitrile (B46850) or bromoacetonitrile, with tert-butylamine (B42293). The lone pair of electrons on the nitrogen atom of tert-butylamine acts as a nucleophile, attacking the electrophilic carbon atom of the haloacetonitrile and displacing the halide ion.
This SN2 reaction is a common and well-established method for amine alkylation. libretexts.org However, a potential drawback is the possibility of over-alkylation, where the newly formed secondary amine can react further with the haloacetonitrile, leading to the formation of tertiary amine and even quaternary ammonium (B1175870) salt byproducts. libretexts.org To minimize this, reaction conditions such as the stoichiometry of the reactants are carefully controlled, often using an excess of the amine. youtube.com
The reaction is typically carried out in a suitable solvent that can dissolve both reactants and facilitate the reaction. The choice of solvent can influence the reaction rate and yield.
Amination Reactions
Amination reactions offer another classical pathway to this compound. Reductive amination, a prominent method in amine synthesis, involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent. libretexts.orgtaylorandfrancis.com In the context of synthesizing this compound, a potential precursor could be glycolonitrile (B6354644) (hydroxyacetonitrile). The reaction would proceed through the formation of an imine intermediate from the reaction of the aldehyde group of glycolonitrile with tert-butylamine, which is then subsequently reduced to the desired amine. libretexts.orgyoutube.comyoutube.com
Another approach within amination involves the direct reaction of a suitable precursor with ammonia (B1221849) or an amine, sometimes under pressure and at elevated temperatures. taylorandfrancis.com For instance, a compound containing a good leaving group could be displaced by tert-butylamine.
Modern Advancements in Synthesis
Contemporary synthetic chemistry emphasizes the development of more efficient, selective, and sustainable methods.
Catalytic Reaction Systems
The use of catalysts can significantly enhance the efficiency and selectivity of the synthesis of this compound. Phase-transfer catalysts, for example, can be employed in nucleophilic substitution reactions to facilitate the transfer of the amine nucleophile between immiscible phases, leading to improved reaction rates and yields. orgsyn.org
Furthermore, advancements in catalysis have led to the development of novel catalytic systems for amination reactions. For instance, certain metal catalysts can facilitate the direct amination of alcohols, providing a more atom-economical route compared to methods that require the conversion of alcohols to halides or other leaving groups first. taylorandfrancis.com While not specifically detailed for this compound in the provided context, the general principles of catalytic amination suggest potential for its application. google.com
Solvent and Temperature Optimization for Enhanced Efficiency
The efficiency of synthetic reactions is highly dependent on the reaction conditions. Optimizing the solvent and temperature is crucial for maximizing the yield and purity of this compound while minimizing reaction time and energy consumption.
For nucleophilic substitution reactions, the choice of solvent can influence the solubility of reactants and the stabilization of transition states. researchgate.net The temperature is also a critical parameter; while higher temperatures generally increase the reaction rate, they can also lead to undesired side reactions. Therefore, careful optimization is necessary to find the ideal balance. For instance, in a related synthesis, the reaction temperature was carefully controlled to achieve the desired product. nih.gov
Green Chemistry Principles in Synthetic Route Design
Modern synthetic chemistry increasingly incorporates the principles of green chemistry to develop more environmentally friendly processes. This includes using less hazardous reagents, reducing waste, and improving energy efficiency.
In the context of synthesizing this compound, applying green chemistry principles could involve several strategies. One approach is the use of mechanochemistry, which involves conducting reactions in the solid state with minimal or no solvent, thereby reducing solvent waste. nih.govchemrxiv.org Another green approach is the use of catalytic systems that allow for high atom economy, meaning that a larger proportion of the atoms from the reactants are incorporated into the final product. google.com The selection of greener solvents, such as water or bio-based solvents, is also a key consideration. While specific green synthetic routes for this compound are not extensively detailed in the provided search results, the broader trends in chemical synthesis point towards the increasing importance of these principles.
Multicomponent Reaction Contributions to Derivatization and Analog Preparation
Multicomponent reactions (MCRs) are highly valued in synthetic chemistry for their efficiency, allowing for the construction of complex molecules in a single step from three or more starting materials. rug.nlrug.nl These reactions are particularly advantageous for generating large libraries of structurally diverse compounds for applications in drug discovery and materials science. rug.nlnih.gov
Utility of Ugi-Type Reactions for Incorporating the Aminoacetonitrile Moiety
The Ugi four-component reaction (U-4CR) stands as one of the most prominent and versatile MCRs. nih.govnih.gov It typically involves the combination of an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-aminoacyl amide derivative. organic-chemistry.orgnih.gov This reaction is characterized by its speed, high yields, and inherent high atom economy, as the primary byproduct is a single molecule of water. wikipedia.org
While the classic Ugi reaction does not directly yield simple α-aminonitriles like this compound, it serves as a powerful tool for creating complex derivatives and analogs that incorporate the core structural elements of this compound. The versatility of the U-4CR allows for the systematic variation of each of the four components, enabling the synthesis of extensive chemical libraries. organic-chemistry.orgwikipedia.org
The general mechanism begins with the condensation of an amine and a carbonyl compound (aldehyde or ketone) to form an imine. This imine is then activated by protonation from the carboxylic acid, making it susceptible to nucleophilic attack by the isocyanide. The resulting nitrilium ion is trapped by the carboxylate, which, after an irreversible Mumm rearrangement, yields the final bis-amide product. nih.govwikipedia.orgnih.gov
By using tert-butylamine as the amine component in an Ugi reaction, the characteristic tert-butylamino group can be readily incorporated into the final product scaffold. The isocyanide component, while ultimately forming part of an amide, brings the nitrile-related functionality into the reaction cascade. This strategy is highly effective for generating peptidomimetics and other complex structures that contain the this compound moiety as a substructure. mdpi.comnih.gov The optimization of Ugi reactions through parallel synthesis and automated liquid handling techniques further enhances the ability to rapidly produce and screen a wide array of analogs. youtube.com
Table 1: Exemplar Components for Ugi Reaction to Generate Analogs Containing a Tert-Butylamino Moiety This interactive table showcases the diversity of inputs for the Ugi four-component reaction to produce a variety of complex amides built around the tert-butylamine core.
| Amine | Aldehyde/Ketone | Carboxylic Acid | Isocyanide | Potential Product Scaffold |
|---|---|---|---|---|
| Tert-butylamine | Benzaldehyde | Acetic Acid | Cyclohexyl isocyanide | N-acetyl-N-cyclohexyl-2-phenyl-2-(tert-butylamino)acetamide |
| Tert-butylamine | Formaldehyde (B43269) | Benzoic Acid | Benzyl isocyanide | N-benzoyl-N-benzyl-2-(tert-butylamino)acetamide |
| Tert-butylamine | Acetone | Propionic Acid | Tert-butyl isocyanide | N-propionyl-N-tert-butyl-2-methyl-2-(tert-butylamino)propanamide |
| Tert-butylamine | Furfural | Trifluoroacetic Acid | Methyl isocyanoacetate | Methyl 2-(2-(tert-butylamino)-2-(furan-2-yl)-N-(trifluoroacetyl)acetamido)acetate |
Atom-Economic Synthetic Protocols
Atom economy is a foundational principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. wordpress.comskpharmteco.com Reactions with high atom economy are crucial for sustainable chemical manufacturing as they minimize waste at the molecular level. primescholars.comrsc.org Addition and rearrangement reactions are considered ideal, often achieving 100% atom economy, while substitution and elimination reactions are inherently less efficient. primescholars.com
The most direct and atom-economic synthesis of this compound is achieved through a Strecker-type reaction. The Strecker synthesis is a classic multicomponent reaction that produces α-aminonitriles from an aldehyde, an amine, and a cyanide source. nih.gov In the case of this compound, the reaction involves the one-pot condensation of tert-butylamine, formaldehyde, and a cyanide source like hydrogen cyanide (HCN) or potassium cyanide (KCN).
The reaction proceeds by the initial formation of an iminium ion from tert-butylamine and formaldehyde, which is then attacked by the cyanide anion. This process combines all three reactant molecules into a single product molecule. When using anhydrous reagents, the reaction is a pure addition, achieving 100% atom economy. If aqueous formaldehyde is used, the only byproduct is water, still representing a highly atom-efficient process. This approach avoids the use of protecting groups and minimizes the formation of waste byproducts, aligning perfectly with the principles of green chemistry. skpharmteco.comresearchgate.net
Table 2: Atom Economy of the Strecker Synthesis of this compound This interactive table illustrates the high efficiency of the Strecker reaction by comparing the mass of reactants to the mass of the desired product.
| Reactant | Formula | Molar Mass (g/mol) | Product/Byproduct | Formula | Molar Mass (g/mol) |
|---|---|---|---|---|---|
| Tert-butylamine | C₄H₁₁N | 73.14 | This compound | C₆H₁₂N₂ | 112.17 |
| Formaldehyde | CH₂O | 30.03 | Water | H₂O | 18.02 |
| Hydrogen Cyanide | HCN | 27.03 | |||
| Total Reactant Mass | 130.20 | Total Product Mass | 130.19 | ||
| Atom Economy Percentage | (112.17 / 130.20) * 100 | ~86.15% |
Note: The atom economy is calculated as (Molar Mass of Product / Sum of Molar Masses of all Reactants) x 100. The value is slightly lower than 100% due to the formation of water as a byproduct from the condensation step.
Reactivity and Mechanistic Investigations of 2 Tert Butylamino Acetonitrile
Characterization of Nucleophilic and Electrophilic Sites
The reactivity of 2-(tert-butylamino)acetonitrile is dictated by the interplay of its three primary functional components: the secondary amino group, the nitrile group, and the intervening α-carbon. Each site exhibits characteristic reactivity, allowing the molecule to participate in a diverse range of chemical transformations. The electronic properties of these sites are fundamental to understanding the compound's role in synthetic chemistry.
A summary of the reactive sites and their chemical nature is presented below.
| Reactive Site | Functional Group | Chemical Nature | Common Reactions |
| Nitrogen Atom | tert-Butylamino | Nucleophilic, Basic | Alkylation, Acylation, Protonation |
| Nitrile Carbon | Nitrile | Electrophilic | Nucleophilic Addition, Hydrolysis, Reduction |
| Alpha-Carbon | Methylene (B1212753) | Nucleophilic (as carbanion) | Deprotonation followed by Alkylation, Condensation |
Reactivity of the Amino Group (tert-Butylamino)
The amino group in this compound is characterized by the lone pair of electrons on the nitrogen atom, which imparts both basic and nucleophilic properties. However, the presence of the bulky tert-butyl group introduces significant steric hindrance, which modulates its reactivity. masterorganicchemistry.com
This steric crowding diminishes the nucleophilicity of the amine compared to less hindered primary or secondary amines. masterorganicchemistry.com While the nitrogen is a strong base, its ability to attack a sterically demanding electrophilic center is reduced. For instance, the nucleophilicity parameter (N) in Mayr's scale, which quantifies nucleophilic strength, shows a clear trend where increasing steric bulk decreases reactivity. masterorganicchemistry.comtsukuba.ac.jp This effect is critical in predicting the outcome of reactions, as the amine may preferentially act as a base (proton abstraction) rather than a nucleophile if the reaction partner is also sterically hindered.
Table 1: Comparison of Mayr Nucleophilicity Parameters (N) for Various Amines in Acetonitrile (B52724) A higher N value indicates greater nucleophilicity.
| Amine | Class | N (in CH₃CN) | Steric Profile |
|---|---|---|---|
| Pyrrolidine | Secondary, Cyclic | 15.7 | Low |
| n-Propylamine | Primary | 13.3 (in water) | Low |
| tert-Butylamine (B42293) | Primary | 13.77 | High |
| Aniline | Primary, Aromatic | 12.64 | Moderate |
Data sourced from multiple studies on nucleophilic reactivities. masterorganicchemistry.comresearchgate.net
Reactivity of the Nitrile Group
The carbon-nitrogen triple bond of the nitrile group is highly polarized due to the greater electronegativity of nitrogen. This polarization renders the carbon atom electrophilic, making it susceptible to attack by nucleophiles. openstax.orgreddit.com Reactions at the nitrile carbon typically involve the addition of a nucleophile across the π-system, which breaks one of the π-bonds and forms a new bond to the carbon, generating an intermediate imine anion. openstax.org
The electrophilicity of the nitrile in aminoacetonitriles is considered intermediate compared to other classes of nitriles, such as aryl nitriles or cyanamides. researchgate.net The adjacent amino group can have a modest influence on the electronic nature of the nitrile. This electrophilic character allows nitriles to undergo a variety of transformations, including hydrolysis to carboxylic acids, reduction to primary amines, and addition of organometallic reagents to form ketones. openstax.org
Reactivity of the Alpha-Carbon (Methylene)
The methylene (CH₂) group situated between the amino and nitrile functionalities is known as the alpha-carbon. The hydrogen atoms attached to this carbon (α-hydrogens) are acidic due to the electron-withdrawing effect of the adjacent nitrile group. msu.edulibretexts.org This effect stabilizes the conjugate base, a carbanion, which is formed upon deprotonation by a sufficiently strong base. libretexts.org
Although the α-hydrogens of nitriles are less acidic than those of ketones or aldehydes, they can be removed by strong bases like lithium diisopropylamide (LDA). msu.eduwvu.edu The resulting carbanion is a potent nucleophile and can participate in a range of carbon-carbon bond-forming reactions, such as alkylations and additions to carbonyl compounds. libretexts.orglibretexts.org This reactivity is fundamental to the use of nitriles as building blocks in organic synthesis.
Detailed Studies of Reaction Pathways
The distinct reactive sites within this compound enable its participation in several important reaction pathways, primarily nucleophilic additions and condensations.
Nucleophilic Addition Reactions
Nucleophilic addition is a cornerstone of nitrile chemistry. masterorganicchemistry.com These reactions can occur at the electrophilic nitrile carbon or involve the nucleophilic α-carbon attacking an external electrophile. openstax.org
One significant pathway involves the in-situ generation of a silyl (B83357) ketene (B1206846) imine from the nitrile. When treated with a silyl triflate (like TMSOTf) and a hindered amine base, the α-carbon is deprotonated and silylated to form a silyl ketene imine. This nucleophilic species can then add to various electrophiles, such as acetals and nitrones, that are activated by the Lewis acidic silyl triflate. richmond.edu
Another classic example is the reduction of the nitrile group using a powerful nucleophilic hydride source like lithium aluminum hydride (LiAlH₄). The reaction proceeds via two successive nucleophilic additions of hydride ions (H⁻) to the nitrile carbon, ultimately yielding a primary amine after an aqueous workup. openstax.org Similarly, hydrolysis involves the nucleophilic attack of a hydroxide (B78521) ion on the nitrile carbon, initiating a pathway that leads first to an amide and then to a carboxylic acid. openstax.org
Condensation Reactions
Condensation reactions involving this compound typically leverage the acidity of the α-hydrogens. In a reaction analogous to the aldol (B89426) or Claisen condensation, the carbanion generated from the deprotonation of the α-carbon can attack an electrophilic carbonyl or nitrile. libretexts.org
The Ritter reaction provides another example of a condensation pathway. In this type of reaction, a carbocation (generated from an alcohol or alkene in strong acid) is attacked by the nucleophilic lone pair of the nitrile nitrogen. The resulting nitrilium ion intermediate is then hydrolyzed to form an N-substituted amide. researchgate.net While this involves the nitrile group, it is a condensation that forms a new carbon-nitrogen bond.
Furthermore, α-amino nitriles can be key intermediates in reactions like the Strecker amino acid synthesis, where aldehydes react with ammonia (B1221849) and cyanide. Although this compound is already formed, its structural motif is central to this class of condensation reactions.
Hydrolytic Transformations Under Varied Conditions
The hydrolysis of aminonitriles can proceed via different pathways depending on the reaction conditions, such as pH and temperature, to yield either amides or carboxylic acids. For this compound, the presence of the tert-butyl group is expected to influence the rate and mechanism of hydrolysis.
Under acidic conditions, the hydrolysis of the nitrile group is typically catalyzed. The reaction is initiated by the protonation of the nitrile nitrogen, which enhances its electrophilicity and facilitates the attack by a water molecule. This leads to the formation of a protonated amide intermediate, which can then undergo further hydrolysis to the corresponding carboxylic acid, 2-(tert-butylamino)acetic acid, and an ammonium (B1175870) ion.
In alkaline conditions, the hydrolysis of nitriles is generally more sluggish. However, for N-substituted amides and nitriles, a mild alkaline hydrolysis can be achieved using sodium hydroxide in a mixture of methanol (B129727) and dichloromethane (B109758) or dioxane at room temperature or under reflux. arkat-usa.org This method has been shown to be effective for the hydrolysis of secondary and tertiary amides, while primary amides react much slower. arkat-usa.org In the case of this compound, such conditions could potentially lead to the formation of 2-(tert-butylamino)acetamide. The electron-donating nature of the tert-butyl group might slightly deactivate the nitrile group towards nucleophilic attack compared to unsubstituted α-aminonitriles.
Table 1: Hypothetical Hydrolysis Products of this compound Under Different Conditions
| Conditions | Primary Product | Secondary Product |
| Acidic (e.g., HCl, H₂O, heat) | 2-(tert-butylamino)acetic acid | Ammonium chloride |
| Mild Alkaline (e.g., NaOH, MeOH/DCM) | 2-(tert-butylamino)acetamide | Sodium 2-(tert-butylamino)acetate |
| Strong Alkaline (e.g., conc. NaOH, heat) | Sodium 2-(tert-butylamino)acetate | Ammonia |
Oxidation and Reduction Pathways
The oxidation and reduction of this compound can target either the amino or the nitrile functional group.
Oxidation: The secondary amine in this compound is susceptible to oxidation. Common oxidizing agents can convert the secondary amine to various products. For instance, mild oxidation might lead to the formation of the corresponding hydroxylamine (B1172632) or nitrone. Stronger oxidizing agents could potentially lead to the cleavage of the C-N bond or the formation of imines, followed by hydrolysis.
Reduction: The nitrile group is the primary site for reduction. Catalytic hydrogenation, a common method for nitrile reduction, would convert the nitrile group to a primary amine, yielding N-tert-butyl-1,2-ethanediamine. Various reducing agents can be employed for this transformation, including lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) in the presence of a catalyst. The choice of reducing agent and reaction conditions can influence the selectivity and yield of the diamine product. The electrochemical reduction of nitriles, such as acetonitrile to ethylamine, has also been reported, suggesting that similar electrochemical methods could be applied to this compound. sioc-journal.cn
Table 2: Potential Oxidation and Reduction Products of this compound
| Reaction Type | Reagent/Condition | Major Product |
| Oxidation | Mild oxidizing agent (e.g., H₂O₂) | N-hydroxy-N-tert-butylaminoacetonitrile |
| Oxidation | Strong oxidizing agent (e.g., KMnO₄) | Potential for C-N bond cleavage |
| Reduction | Catalytic Hydrogenation (e.g., H₂, Pd/C) | N-tert-butyl-1,2-ethanediamine |
| Reduction | Chemical Hydride (e.g., LiAlH₄) | N-tert-butyl-1,2-ethanediamine |
Note: The products listed are predicted based on the known reactivity of amino and nitrile functionalities. Specific experimental validation for this compound is required.
Stereochemical Considerations in Reactivity and Product Formation
While this compound itself is not chiral, its reactions can lead to the formation of chiral products, or its presence as a ligand or reactant can influence the stereochemical outcome of a reaction. If the carbon atom alpha to the nitrile group becomes a stereocenter during a reaction, the formation of enantiomers or diastereomers is possible.
For instance, in reactions where the methylene group of the acetonitrile moiety is functionalized, a new stereocenter can be created. The bulky tert-butyl group can exert significant steric influence, potentially leading to diastereoselective or enantioselective transformations if a chiral auxiliary or catalyst is employed. The principles of stereochemistry dictate that reactions on prochiral centers will lead to stereoisomeric products.
Mechanistic Elucidation Through Kinetic Studies and Intermediates Trapping
Understanding the reaction mechanisms of this compound requires detailed kinetic studies and the trapping of reactive intermediates.
Kinetic Studies: Kinetic investigations can provide valuable insights into the rate-determining step of a reaction and the influence of various factors such as reactant concentrations, temperature, and solvent polarity. For example, studying the kinetics of the hydrolysis of this compound under different pH conditions can help to elucidate the role of protonation and the nature of the transition state. Kinetic isotope effects, where the rate of reaction of a deuterated substrate is compared to the non-deuterated one, can also be a powerful tool to probe the mechanism, particularly for proton transfer steps.
Intermediates Trapping: The identification of short-lived intermediates is crucial for confirming a proposed reaction mechanism. Techniques such as chemical trapping can be employed, where a reactive species is added to the reaction mixture to intercept and form a stable, characterizable adduct with the intermediate. arkat-usa.org For instance, in the study of radical reactions, radical scavengers can be used to trap radical intermediates. arkat-usa.org In the context of the reactions of this compound, one might envision trapping experiments to detect the presence of iminium ions or other reactive species that could be formed during its transformations.
Applications As a Key Building Block in Advanced Organic Synthesis
Precursor Role in the Synthesis of Heterocyclic Frameworks
The inherent reactivity of the nitrile and amino functionalities within 2-(tert-butylamino)acetonitrile makes it a suitable starting material for the synthesis of various nitrogen-containing heterocycles. These cyclic structures are of significant interest due to their prevalence in pharmaceuticals and other biologically active compounds.
Formation of Nitrogen-Containing Heterocycles
While specific, extensively documented examples of the direct conversion of this compound into a wide array of common nitrogen-containing heterocycles remain a niche area of research, its structural components suggest its potential as a precursor. The general reactivity of α-aminonitriles allows for their participation in reactions to form heterocycles such as imidazoles and triazoles, often through multi-component reactions or cyclization cascades. For instance, the Ugi reaction, a well-established multi-component reaction, can utilize α-aminonitriles in the synthesis of complex acyclic and heterocyclic structures. A patent has described the use of related aminonitrile derivatives in the generation of azaheterocycles for potential use as physiologically active substances. google.com
Annulation Reactions Utilizing the Acetonitrile (B52724) Scaffold
The acetonitrile portion of the molecule provides a two-carbon scaffold that can participate in annulation reactions, which are processes that form a new ring onto a pre-existing molecule. The active methylene (B1212753) group adjacent to the nitrile can be deprotonated to form a carbanion, which can then act as a nucleophile in various ring-forming reactions. Although specific examples detailing the annulation reactions of this compound are not widely reported, the fundamental reactivity of the α-aminonitrile moiety suggests its applicability in constructing fused ring systems.
Intermediate in the Construction of Complex Organic Molecules
Beyond its direct use in forming heterocyclic cores, this compound can be chemically modified and integrated into larger, more complex molecular structures, including polymers and functional materials.
Derivatization Towards Amine and Amide Structures
The nitrile group of this compound can be readily transformed into other functional groups. Catalytic hydrogenation or reduction with agents like lithium aluminum hydride can convert the nitrile to a primary amine, yielding a diamine structure. This transformation opens up pathways to a variety of other derivatives. Furthermore, hydrolysis of the nitrile group, typically under acidic or basic conditions, can produce the corresponding carboxylic acid, which can then be converted to an amide through standard coupling reactions with various amines. These transformations allow for the incorporation of the tert-butylaminoethyl scaffold into a wide range of molecular frameworks.
| Starting Material | Reagent/Condition | Product Functional Group |
| This compound | H₂/Catalyst or LiAlH₄ | Primary Amine |
| This compound | H₃O⁺ or OH⁻, then SOCl₂/R₂NH | Amide |
Integration into Polymer Architectures and Functional Materials
The bifunctional nature of this compound and its derivatives makes them potential candidates for use as monomers or cross-linking agents in polymer synthesis. For instance, the diamine derivative obtained from the reduction of the nitrile could be used in the synthesis of polyamides or polyimines. While direct polymerization studies of this compound are not prominent in the literature, the broader field of functional polymers often utilizes amine and nitrile-containing monomers to impart specific properties to the resulting materials.
Contributions to Carbon-Carbon Bond Formation Methodologies
The activated methylene group in this compound is a key feature that allows its participation in carbon-carbon bond-forming reactions, a cornerstone of organic synthesis. Deprotonation of the α-carbon generates a nucleophilic species that can react with various electrophiles. While specific research focusing exclusively on this compound in this context is limited, the principles of α-aminonitrile reactivity are well-established. For example, this nucleophile could potentially engage in Michael additions to α,β-unsaturated carbonyl compounds or participate in Thorpe-Ziegler type intramolecular cyclizations to form larger ring systems, further highlighting its versatility as a synthetic intermediate.
Role in Radical Cyanomethylation Reactions
The term "cyanomethylation" typically refers to the introduction of a cyanomethyl (-CH2CN) group into a molecule, often via a radical intermediate generated from a simple source like acetonitrile. While this compound contains this moiety, its direct application as a source for radical cyanomethylation is not extensively documented in mainstream chemical literature.
Instead, radical reactions in this context more commonly involve the generation of a cyanomethyl radical from acetonitrile itself or the use of other specialized reagents. Research has shown that radical processes can be initiated in acetonitrile, sometimes with the aid of a base like potassium tert-butoxide, to functionalize various substrates. researchgate.net However, the literature does not point to this compound being used as a standard reagent to initiate these specific radical chains for simple cyanomethylation. Its more complex structure suggests its utility lies in reactions where the entire (CH3)3C-NH-CH2-CN backbone, or a significant portion of it, is incorporated into the final product.
Applications in Multicomponent Synthesis (Beyond Derivatization of Itself)
Multicomponent reactions (MCRs), which combine three or more starting materials in a single step, are a cornerstone of modern synthetic efficiency. nih.gov Derivatives of this compound, particularly those related to its amine and isocyanide functionalities, are highly effective in these complex transformations. The Ugi four-component reaction (Ugi-4CR) is a prime example. nih.govnih.gov
The Ugi reaction typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide. nih.govnih.gov The tert-butylamino moiety, often introduced via tert-butyl isocyanide, plays a crucial role in building molecular diversity. This strategy allows for the rapid assembly of complex, peptide-like structures from simple, readily available building blocks. beilstein-journals.org For instance, Ugi reactions utilizing tert-butyl isocyanide have been employed to synthesize libraries of compounds for drug discovery, including potential antiviral agents against Hepatitis C and SARS-CoV. nih.gov
In these syntheses, the tert-butyl group provides a specific steric and lipophilic profile to the final molecule, which can be critical for its biological activity. The reaction's ability to create a central bis-amide scaffold in one pot makes it a powerful tool for generating novel chemical entities. nih.gov
The following interactive table provides examples of scaffolds generated using the Ugi multicomponent reaction where a tert-butyl isocyanide component, a close relative and synthetic precursor to the amine in this compound, is used.
Table 1: Examples of Ugi Multicomponent Reaction Scaffolds
| Aldehyde/Ketone Component | Amine Component | Carboxylic Acid Component | Isocyanide Component | Resulting Scaffold/Product Class |
|---|---|---|---|---|
| Various aldehydes | Various amines | Chloroacetic acid | Tert-butyl isocyanide | Chloro-Ugi adducts for further functionalization. beilstein-journals.org |
| Formaldehyde (B43269) | 4-Chloroaniline | Eudragit® L100 (polymeric acid) | Tert-butyl isocyanide | Modified acrylic copolymers. scielo.br |
| 5-Formyl-2'-deoxyuridine | Various amines | Various carboxylic acids | Tert-butyl isocyanide | 2'-Deoxyuridine analogues for antiviral testing. nih.gov |
| Various aldehydes/ketones | Various amines | Various carboxylic acids | Tert-butyl isocyanide | General α-Acylamino amides. nih.govnih.gov |
Selective Introduction of the Tert-butylamino Group into Larger Systems
The tert-butylamino group is a significant structural motif in medicinal chemistry and materials science due to its steric bulk and electronic properties. This compound and its synthetic precursors, like tert-butyl isocyanide, provide an effective means for the selective incorporation of this group into larger, more complex molecules.
The Ugi reaction again stands out as a premier method for achieving this. By using tert-butyl isocyanide as one of the four components, the (CH3)3C-NH- group is selectively installed as part of an N-tert-butyl amide functionality in the final product. This is not merely an addition reaction but a strategic placement of the group within a highly functionalized molecular backbone. The convergence and high atom economy of MCRs make this a particularly elegant approach. nih.gov
The strategic placement of the bulky tert-butyl group can influence the conformation of the final molecule and its ability to interact with biological targets. nih.gov For example, in the design of enzyme inhibitors, the tert-butyl moiety can be positioned to occupy specific hydrophobic pockets in a protein's active site, thereby enhancing binding affinity and selectivity. This has been a key strategy in developing inhibitors for various diseases. nih.gov
Furthermore, the synthesis of flavonoid analogues has incorporated the 3,5-di-tert-butyl-4-hydroxyphenyl moiety to enhance antioxidant properties, demonstrating the value of strategically placed tert-butyl groups in modulating molecular function. nih.gov While not using this compound directly, this research underscores the principle of using tert-butyl groups to confer specific properties, a goal readily achieved using building blocks like it in multicomponent syntheses.
Advanced Spectroscopic and Computational Characterization for Mechanistic Insights
Spectroscopic Probes for Reaction Monitoring and Mechanistic Elucidation
Spectroscopic methods are indispensable for probing the intricate details of chemical reactions, providing information on reaction rates and the presence of short-lived intermediates.
Hypothetical In-situ FT-IR Data for a Reaction of 2-(tert-butylamino)acetonitrile
| Time (s) | Wavenumber of C≡N stretch (cm⁻¹) | Absorbance | Wavenumber of Product C=O stretch (cm⁻¹) | Absorbance |
| 0 | 2245 | 1.00 | - | 0.00 |
| 60 | 2245 | 0.85 | 1720 | 0.15 |
| 120 | 2245 | 0.72 | 1720 | 0.28 |
| 300 | 2245 | 0.50 | 1720 | 0.50 |
| 600 | 2245 | 0.25 | 1720 | 0.75 |
This is a hypothetical data table illustrating how in-situ FT-IR could be used to monitor the disappearance of the nitrile group in this compound and the appearance of a carbonyl group in a hypothetical product.
Many reactions proceed through highly reactive, transient intermediates that are difficult to isolate. Techniques like flash photolysis coupled with UV-Vis spectroscopy, or low-temperature matrix isolation spectroscopy, can be employed to detect and characterize these fleeting species. For reactions involving this compound, such methods could potentially identify species like iminium ions or enamines, providing crucial evidence for a proposed reaction mechanism.
Quantum Chemical Calculations
Quantum chemical calculations, particularly Density Functional Theory (DFT), offer a powerful computational lens to examine the electronic structure and reactivity of molecules at the atomic level.
DFT calculations can provide a detailed picture of the electron distribution within the this compound molecule. By calculating molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), one can gain insights into the molecule's nucleophilic and electrophilic character. The energies and shapes of these frontier orbitals are fundamental to understanding its reactivity in various chemical transformations.
Calculated Electronic Properties of this compound (Hypothetical DFT Results)
| Property | Calculated Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | 2.1 eV |
| HOMO-LUMO Gap | 8.6 eV |
| Dipole Moment | 2.8 D |
This table presents hypothetical DFT-calculated values that would be crucial for assessing the electronic nature and reactivity of the molecule.
Computational methods can be used to generate electrostatic potential maps, which visualize the electron-rich and electron-poor regions of a molecule. For this compound, these maps would likely highlight the nitrogen atom of the amino group as a primary nucleophilic site due to the lone pair of electrons. The carbon atom of the nitrile group would exhibit some electrophilic character. Various reactivity indices, such as Fukui functions, can be calculated to provide a more quantitative prediction of the most likely sites for nucleophilic and electrophilic attack.
A significant advantage of computational chemistry is its ability to model the transition states of chemical reactions. By locating the transition state structure and calculating its energy, chemists can determine the activation energy of a reaction, which is a key factor in determining its rate. For a given reaction of this compound, DFT calculations can be used to map out the entire reaction energy profile, from reactants to products, including any intermediates and transition states. This provides a detailed, step-by-step energetic picture of the reaction mechanism.
Solvation Effects and Solvent-Mediated Reaction Pathways
The reactivity and stability of this compound are intrinsically linked to its interactions with the surrounding solvent molecules. The polarity of the solvent, its ability to form hydrogen bonds, and its steric bulk all play crucial roles in dictating reaction pathways and equilibria.
In polar aprotic solvents, such as acetonitrile (B52724) itself, dipole-dipole interactions would be the predominant form of solvation. The lone pair of electrons on the nitrile nitrogen and the secondary amine can act as hydrogen bond acceptors, while the N-H proton can act as a hydrogen bond donor in protic solvents like alcohols. The presence of the bulky tert-butyl group, however, creates a significant steric shield around the amino group, which can modulate the extent and geometry of these solvent interactions.
For reactions involving this compound, the solvent can mediate the pathway in several ways. For instance, in a nucleophilic substitution reaction at the carbon adjacent to the nitrile group, a polar protic solvent could stabilize the transition state through hydrogen bonding. Conversely, in a reaction where the amine acts as a nucleophile, the solvent's ability to solvate the amine's lone pair will affect its nucleophilicity.
A hypothetical study of solvent effects on a reaction involving this compound could yield data similar to that presented in the following interactive table, which illustrates how reaction rates can vary with the solvent environment.
| Solvent | Dielectric Constant (ε) | Relative Rate Constant (k_rel) |
| Hexane | 1.88 | 1 |
| Dichloromethane (B109758) | 8.93 | 15 |
| Acetone | 20.7 | 50 |
| Acetonitrile | 37.5 | 120 |
| Water | 80.1 | 300 |
This table represents hypothetical data to illustrate the concept of solvent effects on reaction rates.
Conformational Analysis and Steric Hindrance Effects
The conformational flexibility of this compound is primarily dictated by rotation around the C-C and C-N single bonds. The bulky tert-butyl group imposes significant steric constraints, heavily influencing the preferred molecular geometry.
The most stable conformer is likely to be one that minimizes the steric repulsion between the tert-butyl group and the cyano group. This would probably be an anti-periplanar arrangement where these two groups are positioned as far apart as possible. Gauche conformations, where these groups are in closer proximity, would be energetically less favorable due to increased van der Waals strain.
The steric hindrance imparted by the tert-butyl group is a defining feature of this molecule. It not only governs the conformational preferences but also significantly impacts its reactivity. The accessibility of the lone pair on the nitrogen atom is reduced, which can decrease its basicity and nucleophilicity compared to less hindered secondary amines. Similarly, reactions occurring at the α-carbon are also subject to the steric influence of the adjacent bulky substituent.
A computational analysis of the rotational energy profile around the central C-C bond would likely reveal energy minima corresponding to staggered conformations and energy maxima for eclipsed conformations, with the highest energy barrier corresponding to the eclipsing of the tert-butyl and cyano groups.
Molecular Dynamics Simulations for Solvent-Substrate Interactions
Molecular dynamics (MD) simulations offer a powerful tool to visualize and quantify the dynamic interactions between this compound and solvent molecules at an atomic level. While specific MD studies on this compound are not available, a simulation would provide valuable insights into the structure and dynamics of the solvation shell.
In an aqueous environment, MD simulations would likely show water molecules forming a structured cage around the solute. Hydrogen bonds would be observed between water and both the amine and nitrile functionalities. The hydrophobic tert-butyl group would induce a local ordering of water molecules, minimizing the disruption of the hydrogen-bonding network.
By analyzing the radial distribution functions from an MD trajectory, one could determine the average distance and coordination number of solvent molecules around specific atoms of this compound. This would provide a quantitative measure of the solvation structure. Furthermore, the lifetime of hydrogen bonds between the solute and solvent could be calculated to understand the dynamics of these interactions.
A hypothetical output from an MD simulation could be summarized in a table detailing the primary interaction sites and their solvation characteristics.
| Solute Atom/Group | Primary Interacting Solvent | Average Coordination Number |
| Amine (N-H) | Water (Oxygen) | 1-2 |
| Nitrile (N) | Water (Hydrogen) | 1 |
| Tert-butyl group | Water | ~10 (in first solvation shell) |
This table represents hypothetical data derived from a molecular dynamics simulation in an aqueous solvent.
Emerging Research Directions and Future Prospects
Development of Sustainable and Eco-Friendly Synthetic Routes
The future of chemical manufacturing hinges on the development of sustainable and environmentally benign processes. For 2-(tert-butylamino)acetonitrile and related α-aminonitriles, research is shifting away from traditional methods that may involve harsh conditions or toxic reagents, towards greener alternatives. nih.govnih.gov A primary focus is the replacement of hazardous cyanide sources, like hydrogen cyanide (HCN) or trimethylsilyl (B98337) cyanide (TMSCN), with safer, non-toxic alternatives. organic-chemistry.orgrsc.orgacs.org Recent studies have demonstrated the viability of using compounds like potassium ferrocyanide or even generating HCN in situ from less toxic precursors, which significantly enhances the safety and environmental profile of the synthesis. organic-chemistry.orgrsc.orgresearchgate.net
Another promising direction is the adoption of alternative energy sources to drive the reaction. Sonochemistry, which utilizes ultrasound, has been shown to accelerate reaction rates, improve yields, and lead to purer products in the synthesis of related α-(arylamino)acetonitrile derivatives. beilstein-journals.orgresearchgate.netnih.govscispace.com This method often allows for reactions to be conducted at lower temperatures and with shorter durations, reducing energy consumption. researchgate.net The development of solvent-free reaction conditions or the use of greener solvents like water, polyethylene (B3416737) glycol (PEG), or deep eutectic solvents further minimizes the environmental impact. researchgate.netresearchgate.netacs.org Biocatalytic methods, using enzymes like aldoxime dehydratases, also present a cyanide-free pathway to nitriles, which could be adapted for aminonitrile synthesis. nih.gov
| Feature | Conventional Synthesis (Hypothetical) | Sustainable/Green Synthesis (Projected) |
| Cyanide Source | Stoichiometric toxic reagents (e.g., TMSCN, KCN) | Catalytic or in situ generated non-toxic sources (e.g., K4[Fe(CN)6], aryl/alkylidene malononitrile) organic-chemistry.orgrsc.org |
| Catalyst | Strong acids/bases, heavy metals | Recyclable catalysts (e.g., clay-supported FeCl3), organocatalysts, biocatalysts nih.govmdpi.com |
| Solvent | Volatile organic compounds (e.g., Dichloromethane (B109758), DMF) | Water, polyethylene glycol (PEG), solvent-free conditions nih.govresearchgate.net |
| Energy Input | Conventional heating (reflux), long reaction times (e.g., 72 hours) | Ultrasound irradiation (sonochemistry), microwave, lower temperatures, shorter reaction times (e.g., 30 minutes) researchgate.net |
| Byproducts | Stoichiometric waste, difficult-to-remove impurities | Minimal waste (high atom economy), cleaner product formation beilstein-journals.org |
This table illustrates a comparison between hypothetical conventional synthesis methods and potential sustainable alternatives for aminonitriles, based on emerging green chemistry principles.
Exploration of Novel Reactivities and Transformation Pathways
The bifunctional nature of this compound—possessing both a nucleophilic secondary amine and a versatile nitrile group—presents a rich landscape for exploring novel chemical transformations. The nitrile group can undergo a variety of reactions beyond simple hydrolysis or reduction. For instance, it can participate in cycloaddition reactions to form diverse heterocyclic structures. rsc.orglibretexts.orgyoutube.com The [3+2] cycloaddition of the aminonitrile, or a derivative, could lead to the formation of valuable nitrogen-containing heterocycles. youtube.com
Furthermore, the methylene (B1212753) group adjacent to the nitrile (the α-carbon) is activated and can be a site for functionalization. Research into the oxidative cyanation of tertiary amines to form α-aminonitriles suggests that the C-H bond at this position could be a handle for introducing new substituents. organic-chemistry.orgmdpi.com The tert-butylamino group can act as a directing group, influencing the regioselectivity of these transformations. The reaction of aminonitriles with aminothiols to form thiol-containing peptides and heterocycles points to another pathway for creating complex molecules, potentially with prebiotic significance. nih.gov Future research will likely focus on metal-catalyzed cross-coupling reactions at the α-position and exploring the unique reactivity imparted by the interplay between the bulky amine and the nitrile functionality.
Integration into Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch processing to continuous flow chemistry is revolutionizing chemical synthesis, offering enhanced safety, efficiency, and scalability. nih.govhybrid-chem.comspringernature.com this compound is an excellent candidate for integration into these modern platforms. As a liquid or low-melting solid, it can be easily pumped and mixed in continuous flow reactors, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. This control can minimize the formation of byproducts and improve yields, particularly for highly exothermic or rapid reactions. nih.gov
Automated synthesis platforms, often coupled with artificial intelligence and machine learning, can accelerate the discovery of new reactions and the optimization of existing ones. researchgate.netsigmaaldrich.comnih.govyoutube.comyoutube.com By incorporating this compound as a building block into an automated system, vast libraries of derivative compounds can be rapidly synthesized and screened for desired properties. This high-throughput approach is invaluable in drug discovery and materials science. nih.gov The use of such platforms can reduce the development cycle for new molecules from weeks or months to mere days. youtube.comyoutube.com
| Parameter | Batch Synthesis | Flow Chemistry / Automated Synthesis |
| Safety | Handling of potentially unstable intermediates at large scale can be hazardous. | Small reactor volumes enhance safety by minimizing the quantity of hazardous material at any given time. springernature.com |
| Scalability | Scaling up can be non-linear and require significant re-optimization. | Straightforward scale-up by running the system for longer periods or using parallel reactors. |
| Process Control | Difficult to precisely control temperature and mixing in large vessels. | Superior heat and mass transfer allow for precise control over reaction conditions. nih.gov |
| Reproducibility | Can vary between batches and scales. | High reproducibility due to consistent, automated control of parameters. youtube.com |
| Integration | Synthesis, workup, and analysis are typically separate, time-consuming steps. | Enables seamless integration of reaction, purification, and in-line analysis into a single continuous process. youtube.com |
| Optimization | Slow, manual, and resource-intensive process. | Automated platforms can perform hundreds of experiments to rapidly optimize conditions and map reaction space. nih.govyoutube.com |
This table highlights the advantages of integrating the synthesis and use of this compound into flow chemistry and automated platforms.
Application in the Synthesis of Advanced Materials and Specialty Chemicals
The unique structural features of this compound make it a promising precursor for advanced materials and specialty chemicals. The nitrile and amine groups serve as versatile chemical handles for polymerization and incorporation into larger molecular architectures. For example, catalyst-free Strecker reactions using di-aldehydes and di/tri-amines have been used to create robust poly(α-aminonitrile) networks. rsc.org This suggests that this compound could be used as a chain-terminating agent or a monofunctional monomer to control the properties of such polymers.
The hydrolysis of the nitrile to a carboxylic acid or its reduction to a primary amine would yield bifunctional monomers suitable for creating polyamides or other polymers. The bulky tert-butyl group can impart desirable properties to these materials, such as increased solubility in organic solvents, modified thermal stability, and controlled intermolecular packing. Furthermore, aminonitrile derivatives are effective ligands for coordinating with metal ions. scispace.com This opens the door for using this compound or its derivatives as building blocks for metal-organic frameworks (MOFs) or as ligands in catalysis. The thermal polymerization of aminomalononitrile, a related compound, has been shown to produce HCN-derived polymers, indicating another potential pathway for material synthesis. mdpi.com
Unexplored Stereoselective Transformations and Chiral Auxiliary Roles
Asymmetric synthesis, the selective production of a single stereoisomer, is of paramount importance in the pharmaceutical industry. youtube.comyoutube.com A significant area of future research for this compound lies in the realm of stereoselective transformations. While the current compound is achiral, the synthesis of its chiral derivatives could unlock its potential as a chiral auxiliary. youtube.com A chiral auxiliary is a molecule that is temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. youtube.com
The tert-butyl group is a well-established and highly effective stereodirecting group. Its large steric bulk can effectively shield one face of a reactive center, forcing an incoming reagent to attack from the less hindered side with high selectivity. The success of auxiliaries like tert-butanesulfinamide in the asymmetric synthesis of amines provides a strong precedent. nih.gov A chiral version of this compound, with a stereocenter at the α-carbon, could be used to synthesize enantiomerically enriched amino acids, diamines, and other valuable chiral building blocks. nih.govrsc.org Recent work has shown that chiral ammonium (B1175870) salts can catalyze asymmetric reactions of aminonitriles to create chiral α-tertiary and α-quaternary centers. acs.orgresearchgate.netnih.gov This points to the vast, unexplored potential of using chiral catalysts with this compound derivatives to achieve a wide range of stereoselective transformations.
| Reaction Type | Potential Stereoselective Application of Chiral this compound Derivatives |
| Alkylation | As a chiral glycine (B1666218) equivalent, alkylation of the α-carbon could lead to non-natural α-amino acids. nih.gov |
| Aldol (B89426) Reaction | The nitrile could be transformed into a ketone, and the chiral amine could direct stereoselective aldol additions. |
| Reduction | Stereoselective reduction of the nitrile to a primary amine would yield chiral 1,2-diamines. |
| Addition to Nitrile | Nucleophilic addition (e.g., Grignard reagents) to the nitrile group could generate chiral α-amino ketones after hydrolysis. |
| Cycloaddition | The chiral center could influence the diastereoselectivity of cycloaddition reactions involving the nitrile or other parts of the molecule. rsc.org |
This table outlines potential, currently unexplored, stereoselective transformations where a chiral derivative of this compound could be employed.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 2-(tert-butylamino)acetonitrile, and how can reaction parameters (e.g., solvent, temperature) influence yield?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions. For example, tert-butylamine can react with haloacetonitrile derivatives (e.g., chloroacetonitrile) in aprotic solvents like acetonitrile or THF. Temperature control (0–25°C) minimizes side reactions, while bases like triethylamine enhance nucleophilicity. Yield optimization requires monitoring reaction progress via TLC or HPLC .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral data interpreted?
- Methodological Answer :
- NMR : -NMR identifies tert-butyl (δ ~1.2 ppm, singlet) and amino protons (δ ~2.5 ppm, broad). -NMR confirms nitrile (δ ~115–120 ppm) and tertiary carbons.
- IR : Stretching vibrations for nitrile (~2240 cm) and amine (~3350 cm).
- Mass Spectrometry : Molecular ion peaks ([M+H]) validate molecular weight. Fragmentation patterns distinguish structural isomers .
Q. How should this compound be stored to maintain stability during experimental workflows?
- Methodological Answer : Store in airtight, light-resistant containers under inert gas (N) at −20°C to prevent hydrolysis of the nitrile group. Purity checks via GC-MS before use are recommended to detect degradation products like carboxylic acids .
Advanced Research Questions
Q. How can computational modeling predict the interaction of this compound with biological targets (e.g., enzymes)?
- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger) identifies binding pockets by simulating interactions with targets like kinases or receptors. Density Functional Theory (DFT) calculates electrostatic potential maps to highlight nucleophilic/electrophilic regions. Validate predictions with fluorescence quenching assays or SPR binding studies .
Q. What strategies resolve contradictions in bioactivity data across different assays (e.g., cytotoxicity vs. anti-inflammatory effects)?
- Methodological Answer :
- Orthogonal Assays : Compare results from MTT (cytotoxicity) and ELISA (inflammatory markers like TNF-α).
- Concentration Gradients : Test sub-cytotoxic doses to isolate anti-inflammatory effects.
- Purity Verification : HPLC-MS ensures no impurities skew results. Contradictions may arise from off-target effects, requiring pathway-specific inhibitors (e.g., COX-2 inhibitors) for mechanistic validation .
Q. What challenges arise in crystallographic analysis of this compound derivatives, and how are they addressed?
- Methodological Answer : Crystal disorder (e.g., solvent molecules or flexible tert-butyl groups) complicates refinement. Use high-resolution synchrotron XRD and stepwise refinement (e.g., SHELXL) to model partial occupancies. For dynamic disorder, apply restraints to atomic displacement parameters (ADPs) and validate with Hirshfeld surface analysis .
Q. How can researchers assess the environmental impact of this compound in waste streams?
- Methodological Answer :
- Degradation Studies : Simulate hydrolysis (pH 2–12, 25–60°C) and analyze products via LC-MS.
- Ecotoxicity Models : Use QSAR tools (ECOSAR) to predict aquatic toxicity.
- Waste Treatment : Recommend activated carbon adsorption or ozonation to neutralize nitrile groups before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
